5-chloro-1-Methyl-4-nitro-1H-pyrazole
CAS No.: 42098-25-9
Cat. No.: VC2456525
Molecular Formula: C4H4ClN3O2
Molecular Weight: 161.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42098-25-9 |
---|---|
Molecular Formula | C4H4ClN3O2 |
Molecular Weight | 161.55 g/mol |
IUPAC Name | 5-chloro-1-methyl-4-nitropyrazole |
Standard InChI | InChI=1S/C4H4ClN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3 |
Standard InChI Key | POXLZEWCWNUVDW-UHFFFAOYSA-N |
SMILES | CN1C(=C(C=N1)[N+](=O)[O-])Cl |
Canonical SMILES | CN1C(=C(C=N1)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Properties
5-chloro-1-methyl-4-nitro-1H-pyrazole is a substituted pyrazole derivative featuring a five-membered heterocyclic ring with two adjacent nitrogen atoms. The compound is characterized by three key functional groups: a chlorine atom at position 5, a methyl group at position 1 (attached to a nitrogen atom), and a nitro group at position 4.
Basic Identification Parameters
Parameter | Value |
---|---|
Chemical Name | 5-chloro-1-methyl-4-nitro-1H-pyrazole |
CAS Number | 42098-25-9 |
Molecular Formula | C₄H₄ClN₃O₂ |
Molecular Weight | 161.55 g/mol |
SMILES Notation | CN1C(=C(C=N1)N+[O-])Cl |
InChI | InChI=1S/C4H4ClN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3 |
InChIKey | POXLZEWCWNUVDW-UHFFFAOYSA-N |
Synonyms and Alternative Nomenclature
The compound is known by several synonymous names in chemical databases and literature:
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5-Chloro-1-methyl-4-nitropyrazole
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1H-Pyrazole, 5-chloro-1-methyl-4-nitro-
Physical and Chemical Properties
5-chloro-1-methyl-4-nitro-1H-pyrazole possesses distinct physical and chemical characteristics that define its behavior in various environments and reactions. These properties are crucial for understanding its applications and handling requirements.
Physical Properties
Property | Value |
---|---|
Physical State | White to off-white to yellow solid |
Melting Point | 135-137°C |
Boiling Point | 273°C at 760 mmHg |
Density | 1.65 g/cm³ |
Flash Point | 119°C |
pKa | -3.31±0.10 (Predicted) |
Solubility | Soluble in organic solvents |
Chemical Reactivity
The compound's reactivity is primarily determined by its functional groups:
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The nitro group at position 4 is electron-withdrawing, making the compound susceptible to nucleophilic attack.
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The chlorine atom at position 5 can undergo substitution reactions under appropriate conditions.
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The nitrogen atoms in the pyrazole ring contribute to its basic character, though the electron-withdrawing nitro group reduces this basicity significantly .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly used to characterize and confirm the structure of 5-chloro-1-methyl-4-nitro-1H-pyrazole. The compound exhibits characteristic signals in both ¹H NMR and ¹³C NMR spectra, corresponding to its structural features .
Synthesis Methods
The synthesis of 5-chloro-1-methyl-4-nitro-1H-pyrazole can be achieved through several synthetic pathways, with variations in starting materials, reaction conditions, and yields.
Nitration of Chloropyrazoles
One common approach involves the nitration of 5-chloro-1-methyl-1H-pyrazole using nitrating agents such as concentrated nitric acid and sulfuric acid. This method introduces the nitro group at the 4-position of the pyrazole ring .
Applications and Uses
5-chloro-1-methyl-4-nitro-1H-pyrazole serves multiple purposes in both research and practical applications, primarily due to its unique structural features and reactivity.
Pharmaceutical Applications
This compound functions as a key intermediate in pharmaceutical synthesis, contributing to the production of compounds with potential biological activity. Its structure is valuable in the development of new drugs, particularly those targeting specific enzymes or receptors .
Agrochemical Development
In agriculture, 5-chloro-1-methyl-4-nitro-1H-pyrazole contributes to the formulation of pesticides and herbicides. The nitro and chloro groups make it a versatile building block in the synthesis of crop protection agents .
Research Tool
In chemical research, this compound serves as a model system for studying substitution patterns and electronic effects in heterocyclic chemistry. It is also utilized in research for creating novel pyrazole derivatives, which are explored for their medicinal properties .
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H332 | Harmful if inhaled |
H335 | May cause respiratory irritation |
Precautionary Measures
Precautionary Statement | Description |
---|---|
P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Supplier | Product Number | Packaging | Price |
---|---|---|---|
TRC | C993430 | 50 mg | $45 |
TRC | C993430 | 100 mg | $90 |
TRC | C993430 | 500 mg | $310 |
Current pricing may vary, and researchers are advised to consult with suppliers for the most up-to-date information.
Global Availability
The compound is available from various chemical suppliers worldwide, including specialty research chemical providers. Many suppliers offer custom synthesis services for larger quantities or specific purity requirements .
Related Compounds and Comparative Analysis
Understanding the relationship between 5-chloro-1-methyl-4-nitro-1H-pyrazole and structurally similar compounds provides insights into structure-activity relationships and potential applications.
Structurally Related Compounds
Several structurally related compounds exhibit similar or distinct properties:
Compound | CAS Number | Key Structural Difference |
---|---|---|
5-Chloro-3-methyl-4-nitro-1H-pyrazole | 6814-58-0 | Methyl group at position 3 instead of position 1 |
5-Chloro-1-methyl-4-nitroimidazole | 4897-25-0 | Imidazole ring instead of pyrazole ring |
5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole | 13551-76-3 | Additional phenyl group at position 1 |
Structure-Activity Relationships
The positioning of substituents on the pyrazole ring significantly influences the compound's reactivity and biological activity. For instance, the presence of a nitro group at position 4 enhances the electrophilicity of the compound, while the chlorine atom at position 5 provides a site for further functionalization .
Research Findings and Future Directions
Recent research involving 5-chloro-1-methyl-4-nitro-1H-pyrazole has focused on its potential as a building block for more complex structures with specific biological activities.
Pyrazole Derivatives as Biological Agents
Derivatives of pyrazoles, including those based on 5-chloro-1-methyl-4-nitro-1H-pyrazole, have been investigated for various biological activities:
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Antimicrobial properties against bacterial strains
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Potential anticancer activity through interaction with specific cellular targets
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Anti-inflammatory effects through enzyme inhibition mechanisms
Future Research Directions
Future research may focus on:
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